N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide
Description
This compound features a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups, linked via an ethyl spacer to a 3-methylbutanamide moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
Molecular Formula |
C18H25N3O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)8-17(22)19-6-7-21-12(3)20-14-10-16(25-5)15(24-4)9-13(14)18(21)23/h9-11H,6-8H2,1-5H3,(H,19,22) |
InChI Key |
PLBGMKZKQSLSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride to form 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Alkylation: The quinazolinone is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: Finally, the product is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide has potential as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their ability to inhibit enzymes, modulate receptors, and interact with DNA, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the side chains may enhance binding affinity and specificity. Pathways involved could include inhibition of kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues in
describes five amide derivatives with heterocyclic cores, including pyridin-2-yl, pyrimidin-4-yl, and pyrrolo[2,3-d]pyrimidine systems. Key comparisons:
- Core Heterocycle: The quinazolinone core in the target compound differs from pyrimidine or pyrrolopyrimidine systems in 1g and 2a.
- Substituent Effects : The 3-methylbutanamide group in the target compound may confer greater metabolic stability than the ester-linked ethyl group in 2a, which is prone to hydrolysis .
Functional Group Comparisons ( and )
and highlight compounds with fluorinated alkyl chains, indazole rings, and alternative amide substituents:
- Fluorinated Compounds: Compounds like 2-{[1-(5-fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide () incorporate fluorine to improve bioavailability.
- Quinazoline Derivatives : N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine () shares the 6,7-dimethoxyquinazoline moiety but lacks the 4-oxo and amide groups. The 4-oxo group in the target compound may enhance hydrogen bonding with biological targets, while the cyclohexylamine in could improve solubility .
Stereochemical and Pharmacokinetic Considerations ( and )
- Stereoisomerism : Compounds in (e.g., (R)- and (S)-isomers) demonstrate stereochemistry’s impact on activity. The target compound’s stereochemical configuration (if chiral) is unreported, but analogous amides in show that stereochemistry can alter binding affinity to targets like proteases .
- PEG Linkers : ADC1770 () includes a PEG(4) spacer to enhance solubility. The target compound’s ethyl linker may reduce steric hindrance but limit water solubility compared to PEGylated analogues .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 320.39 g/mol. The unique structural features include:
- Quinazoline Core : The presence of a 4-oxo group and methoxy substituents at positions 6 and 7 enhances the compound's solubility and potential interactions with biological targets.
- Amide Linkage : The amide functional group is crucial for biological activity as it can participate in hydrogen bonding with target proteins.
- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as non-competitive antagonists at NMDA receptors. This interaction may influence neuroprotective pathways, making it a candidate for treating neurodegenerative diseases.
- Histone Deacetylase (HDAC) Inhibition : Quinazoline derivatives have been shown to inhibit HDACs, which play a significant role in cancer cell proliferation and survival. This suggests potential anticancer properties for the compound.
- Antitumor Activity : Preliminary studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, supporting their role as potential antitumor agents .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| NMDA Receptor Antagonism | Non-competitive inhibition | |
| HDAC Inhibition | Modulation of gene expression | |
| Anticancer Activity | Cytotoxic effects on tumor cells |
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of quinazoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential application in neurodegenerative disease therapy.
Case Study 2: Anticancer Properties
In vitro assays were conducted to assess the cytotoxicity of this compound against various cancer cell lines. The compound exhibited significant growth inhibition at micromolar concentrations, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
